Boc-4-(3-methoxyphenyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-(3-methoxyphenyl)-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid, and a methoxyphenyl group attached to the phenylalanine side chain. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is performed under mild conditions and is tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of Boc-4-(3-methoxyphenyl)-L-phenylalanine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often involving the use of automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Boc-4-(3-methoxyphenyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Boc-4-(3-methoxyphenyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-4-(3-methoxyphenyl)-L-phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The Boc protecting group helps to stabilize the molecule and prevent unwanted side reactions during synthesis. The methoxyphenyl group can interact with specific binding sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Boc-4-(4-methoxyphenyl)-L-phenylalanine
- Boc-4-(2-methoxyphenyl)-L-phenylalanine
- Boc-4-(3-hydroxyphenyl)-L-phenylalanine
Uniqueness
Boc-4-(3-methoxyphenyl)-L-phenylalanine is unique due to the specific position of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical reactivities compared to its isomers.
Properties
IUPAC Name |
(2S)-3-[4-(3-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)12-14-8-10-15(11-9-14)16-6-5-7-17(13-16)26-4/h5-11,13,18H,12H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBYTUNFOSWFM-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.